molecular formula C10H11NS B3055705 2-Phenyl-5,6-dihydro-4h-1,3-thiazine CAS No. 6638-35-3

2-Phenyl-5,6-dihydro-4h-1,3-thiazine

Cat. No.: B3055705
CAS No.: 6638-35-3
M. Wt: 177.27 g/mol
InChI Key: SCNUDNWHYDSILO-UHFFFAOYSA-N
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Description

2-Phenyl-5,6-dihydro-4H-1,3-thiazine is a versatile dihydro-1,3-thiazine derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its application in enantioselective synthesis. The compound has been effectively utilized in phase-transfer catalytic alkylation for the enantioselective synthesis of (R)-α-alkylhomocysteines, which are important non-proteinogenic amino acids . The 1,3-thiazine core is a significant structural motif found in biologically active compounds. For instance, it forms the core of certain antibiotics and is present in molecules studied for their insecticidal, agrochemical, and medicinal microbicide properties . Novel synthetic methods for this scaffold continue to be developed, including gold-catalyzed formations that allow for the isolation of distinct tautomers, providing new avenues for research into biologically relevant molecules . Owing to its role as a key building block, researchers employ this compound in the development of new synthetic methodologies and the creation of compound libraries for biological screening. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-5,6-dihydro-4H-1,3-thiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNUDNWHYDSILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286855
Record name 2-phenyl-5,6-dihydro-4h-1,3-thiazine
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Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-35-3
Record name NSC48049
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-5,6-dihydro-4h-1,3-thiazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Elucidation of 2 Phenyl 5,6 Dihydro 4h 1,3 Thiazine

Spectroscopic Analysis Techniques for Structural Assignment

Spectroscopic methods are fundamental in determining the structure of 2-Phenyl-5,6-dihydro-4H-1,3-thiazine by analyzing the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the dihydrothiazine ring. The aromatic protons would typically appear as a multiplet in the downfield region (around 7.2-7.8 ppm). The protons on the dihydrothiazine ring would exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the nitrogen (C4-H) and sulfur (C6-H) atoms, and the protons at the C5 position, would likely appear as multiplets in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Distinct signals would be expected for the imine carbon (C2), the methylene carbons of the dihydrothiazine ring (C4, C5, and C6), and the carbons of the phenyl ring. The chemical shift of the imine carbon (C=N) would be a key indicator, typically appearing significantly downfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound is not widely published, the following characteristic absorption bands would be anticipated:

C=N Stretching: A key absorption band for the imine group would be expected in the region of 1690-1640 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N single bond would likely appear in the 1250-1020 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond would give rise to weaker absorptions, typically in the 800-600 cm⁻¹ region.

Aromatic C-H Stretching: These would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: These would be found just below 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic bands for the phenyl group would be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the phenyl group conjugated with the imine functionality would be expected to give rise to characteristic absorption bands in the UV region. These absorptions are typically associated with π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If such data were available, it would provide accurate bond lengths, bond angles, and conformational details of the molecule, such as the puckering of the dihydrothiazine ring. Studies on derivatives of this compound have shown that the thiazine (B8601807) ring can adopt various conformations, including envelope and screw-boat forms. iucr.org

Tautomeric Equilibrium and Isomerism in Dihydro-1,3-Thiazine Systems

The this compound structure is part of a dynamic system that can exhibit tautomerism, a form of structural isomerism where isomers can interconvert through the migration of a proton. Specifically, it can exist in equilibrium with its tautomeric form, 2-(phenylimino)tetrahydro-1,3-thiazine. jst.go.jp

This equilibrium is between an endocyclic imine form (this compound) and an exocyclic imine form (2-(phenylimino)tetrahydro-1,3-thiazine). The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents. Research on related systems has demonstrated that in solution, one tautomer may be predominantly favored. nih.gov For instance, nuclear magnetic resonance (NMR) studies can often distinguish between the two forms and determine their relative abundance under specific conditions. nih.gov The isolation of a single tautomer in the crystalline state has also been reported for some derivatives, highlighting that the solid-state structure may not be representative of the equilibrium in solution. nih.gov Understanding this tautomeric relationship is crucial for interpreting spectroscopic data and predicting the reactivity of dihydro-1,3-thiazine systems.

Investigation of Amino-Imino Tautomerism and Isomer Differentiation

The structural analysis of this compound is complex due to the existence of prototropic tautomerism, allowing the compound to exist in equilibrium between two forms: an amino tautomer and an imino tautomer. acs.org The principal forms are the 2-anilino-5,6-dihydro-4H-1,3-thiazine (amino form) and its isomer, 2-(phenylimino)tetrahydro-1,3-thiazine (imino form). acs.orgacs.orgnih.gov Distinguishing between these isomers has been a subject of detailed spectroscopic and crystallographic investigation.

In solution, extensive NMR experiments have been conducted to elucidate the predominant structure. acs.orgnih.gov Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra have been particularly informative. nih.govcore.ac.uk These analyses unambiguously conclude that in solution, the compound exists exclusively as the amino tautomer, 2-anilino-5,6-dihydro-4H-1,3-thiazine. acs.orgnih.gov A key piece of evidence from HMBC spectra is the observed coupling between the N-H proton and the aromatic carbons of the phenyl ring, which supports the structure where the amino group is exocyclic to the thiazine ring. acs.orgcore.ac.uk

Conversely, studies in the solid state present a different picture. Single-crystal X-ray diffraction analysis reveals that the compound crystallizes as the imino tautomer, 2-(phenylimino)tetrahydro-1,3-thiazine. acs.orgnih.govcore.ac.uk The crystal structure shows the N-H group located within the heterocyclic ring and a carbon-nitrogen double bond (imine) outside the ring. acs.org Specific bond length measurements from the diffraction data, such as a C5–N2 bond length of 1.285(3) Å, confirm the presence of the imine bond. acs.org This represents an uncommon case where two different tautomers can be isolated and characterized depending on the physical state of the compound. acs.orgnih.gov

PhaseAnalytical MethodPredominant Tautomer IdentifiedKey Findings
SolutionNMR Spectroscopy (COSY, HMBC)Amino form (2-anilino-5,6-dihydro-4H-1,3-thiazine)Observed coupling between the exocyclic NH proton and aromatic carbons. acs.orgnih.gov
Solid StateX-ray DiffractionImino form (2-(phenylimino)tetrahydro-1,3-thiazine)C=N bond length (1.285(3) Å) indicates an imine; NH group is endocyclic. acs.org

Factors Influencing Tautomeric Forms (e.g., Solvent, Temperature, Crystal Packing)

The tautomeric equilibrium of this compound is significantly influenced by the compound's physical environment. The distinct difference between the solution-phase and solid-state structures underscores the critical role of intermolecular forces and solvation. acs.org

Crystal Packing: In the solid state, crystal packing forces are the dominant factor in stabilizing the imino tautomer. acs.orgcore.ac.uk The X-ray structure shows that molecules of 2-(phenylimino)tetrahydro-1,3-thiazine associate into dimers. acs.org This dimerization is facilitated by N–H···N hydrogen bonds with a measured distance of 2.012 Å between the hydrogen and the acceptor nitrogen atom. acs.org These specific, stabilizing intermolecular interactions in the crystal lattice favor the imino configuration.

Solvent Effects: The choice of solvent plays a crucial role in determining the tautomeric form. In solution (e.g., in deuterated acetone (B3395972) or acetonitrile), the amino tautomer is the only species observed. acs.orgnih.gov This phenomenon can be explained by the energetic difference between the solvated state and the crystalline solid state. Solvation is sufficient to stabilize the amino tautomer over the imino form, shifting the equilibrium entirely. acs.orgcore.ac.uk While not studied for this specific molecule, theoretical approaches using continuum solvation models are often employed to estimate the relative stability of tautomers in different solvents. rsc.org

Temperature: While temperature is a known factor that can influence chemical equilibria, specific studies detailing its effect on the amino-imino tautomeric balance of this compound are limited. Synthesis of the compound has been carried out at various temperatures, such as room temperature and 60 °C, but these studies focused on reaction kinetics and yield rather than the resulting tautomeric distribution. nih.gov

FactorInfluence on TautomerismFavored Tautomer
Crystal Packing (Solid State)Strong intermolecular N–H···N hydrogen bonds stabilize the dimeric structure. acs.orgImino form
Solvation (Solution Phase)Solvent-solute interactions provide energetic stabilization. acs.orgcore.ac.ukAmino form
Temperature May influence the equilibrium, but specific data for this compound is not extensively reported.Not Determined

Chemical Reactivity and Mechanistic Studies of 2 Phenyl 5,6 Dihydro 4h 1,3 Thiazine

Fundamental Reaction Pathways and Transformation Mechanisms

The reactivity of the 5,6-dihydro-4H-1,3-thiazine ring system allows for a variety of transformations, including reductions, rearrangements, and reactions involving the exocyclic and endocyclic double bonds. The presence of the sulfur and nitrogen atoms provides sites for both oxidation and reduction, while the carbon atoms of the ring can participate in various bond-forming reactions.

One of the fundamental transformation pathways is reduction. For instance, the electrochemical reduction of related 2-phenyl-6H-1,3-thiazines has been carried out at a mercury cathode in a buffered ethanol (B145695) solution, indicating the susceptibility of the imine bond to reduction. researchgate.net The dihydro-1,3-thiazine ring can also be involved in complex rearrangements. Studies on related dihydro-1,4-thiazines have shown that these systems can undergo rearrangements involving 1,3-sulphur migrations upon heating, suggesting that the C-S bonds possess a degree of lability under thermal conditions. rsc.org

The synthesis of the scaffold itself provides insight into its reactivity. Gold-catalyzed intramolecular reactions of thioureas containing a butynyl moiety represent a modern approach to forming 1,3-thiazine derivatives. acs.org The proposed mechanism involves the coordination of the thiourea (B124793) to the gold catalyst, followed by an intramolecular nucleophilic attack of the sulfur atom on the alkyne, leading to cyclization and subsequent protodeauration to yield the final product. acs.org Another key reaction is the intramolecular sulpha-Michael reaction of allyl thiourea precursors, which provides a stereoselective route to 2-substituted amino-5,6-dihydro-4H-1,3-thiazines. pharmacophorejournal.com

Furthermore, the dihydro-1,3-thiazine ring can serve as a building block for more complex fused heterocyclic systems. The ring nitrogen can act as a nucleophile, attacking electrophilic species to initiate cyclization. For example, reactions with acetylenedicarboxylates can lead to the formation of fused pyrimido[2,1-b] researchgate.netmdpi.comthiazine (B8601807) structures. mdpi.com

Cycloreversion Reactions of Dihydro-1,3-Thiazines and Influence of Substituents

Cycloreversion is a significant reaction pathway for 4H-1,3-thiazines, which are closely related to the dihydro scaffold. This reaction, often occurring under thermal conditions such as refluxing in toluene, involves the cleavage of the heterocyclic ring back to its precursor components. sciepub.com Theoretical studies, particularly using Density Functional Theory (DFT), have revealed that this process is a concerted and asynchronous reaction. sciepub.com

The feasibility of the cycloreversion is highly dependent on the nature of the substituents on the thiazine ring, especially at the 4-position. researchgate.netsciepub.com Experimental and theoretical findings consistently show that electron-withdrawing groups facilitate this reaction, whereas electron-donating groups tend to inhibit it. sciepub.comsciepub.com For example, a 4-methyl-substituted 4H-1,3-thiazine is significantly more stable and resistant to cycloreversion compared to one bearing a 4-ethyl carboxylate group. sciepub.comsciepub.com The greater stability of the methylated thiazines at position 4 makes the ring-opening process energetically unfavorable. sciepub.com In the case of the 4-methyl substituted thiazine, the product of cycloreversion is substantially less stable than the cycloadduct, making the reverse Diels-Alder reaction highly probable and effectively preventing the ring opening. sciepub.com

The influence of the heteroatom at position 1 has also been investigated. Replacing sulfur with selenium (to form a 1,3-selenazine) lowers the energy barrier for cycloreversion, making the reaction more facile. sciepub.com This is attributed to the increase in the dipole moment of the heterocycle caused by the selenium atom. sciepub.com

Influence of Substituents on the Cycloreversion of 4H-1,3-Thiazines
Position of SubstituentType of SubstituentEffect on CycloreversionRationaleReference
4Electron-donating (e.g., -CH₃)Difficult / InhibitedIncreases the stability of the thiazine ring, making ring-opening energetically unfavorable. sciepub.comsciepub.com
4Electron-withdrawing (e.g., -CO₂C₂H₅)FacilitatedDecreases the stability of the thiazine ring, lowering the energy barrier for the reaction. sciepub.comsciepub.com
2Bulky SubstituentsInfluences reaction feasibilitySteric hindrance can affect the transition state energy of the cycloreversion process. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Thiazine Ring

The 2-phenyl-5,6-dihydro-4H-1,3-thiazine ring possesses multiple sites susceptible to attack by both electrophiles and nucleophiles. The lone pairs of electrons on the nitrogen and sulfur atoms confer nucleophilic character, while the imine (C=N) bond provides a site for both electrophilic and nucleophilic addition.

The nitrogen atom at the 3-position is a primary site for electrophilic attack. For instance, N-methylation of a related 1,3-thiazine has been achieved using methyl iodide, demonstrating the nucleophilicity of the ring nitrogen. acs.org The reactions of the ring nitrogen and carbon atoms are often exploited for the synthesis of fused heterocyclic structures, such as lactams. researchgate.net

Nucleophilic attack can occur at several positions. The carbon atom of the imine bond (C-2) is electrophilic and can be attacked by nucleophiles, especially after activation by an electrophile. The reactivity of the C=N bond is enhanced by the electron-withdrawing phenyl group. Furthermore, the sulfur atom can be targeted by nucleophiles, potentially leading to ring-opening. In studies of the related 1,2,6-thiadiazine system, attack by a strong nucleophile like methoxide (B1231860) on the ring sulfur was proposed as a degradation pathway, causing cleavage of the ring. mdpi.com

The reactivity of the dihydro-1,3-thiazine scaffold is also evident in multicomponent reactions. In the presence of isocyanides and acetylenedicarboxylates, 2-amino-4H-1,3-thiazin-4-ones undergo reactions where the exocyclic amino group acts as the initial nucleophile, leading to the formation of complex fused thiazine-dicarboxylates. mdpi.com This highlights how the inherent nucleophilicity of substituents can be harnessed for further functionalization.

Stability and Degradation Pathways of Dihydro-1,3-Thiazine Scaffolds

Dihydro-1,3-thiazine scaffolds are generally considered to be fairly stable heterocyclic systems. actascientific.com However, their stability can be compromised under certain thermal, acidic, or basic conditions, leading to degradation or rearrangement.

Thermal stability studies on related heterocyclic compounds provide clues to potential degradation pathways. Thermal decomposition often results in the release of small gaseous molecules. For nitrogen- and sulfur-containing heterocycles, common degradation products can include ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), carbon dioxide (CO₂), and various aromatic amines derived from substituents. mdpi.com Thermal equilibration studies on dihydro-1,4-thiazine S-oxides have shown that these compounds can undergo ring-opening to form a sulphenic acid intermediate when heated in boiling toluene, indicating a potential pathway for thermal rearrangement and degradation. rsc.org

The stability of the thiazine ring is also influenced by the reaction medium. The scaffold can be susceptible to degradation under strongly basic conditions. For instance, treatment of a related 1,2,6-thiadiazine derivative with sodium methoxide resulted in the degradation of the heterocyclic ring. mdpi.com Conversely, the dihydro-1,3-thiazine ring can be formed under basic conditions, for example, through the base-induced hydrolysis and subsequent skeletal rearrangement of fused thiazolidine (B150603) precursors, which expand to form the more stable six-membered thiazine ring. nih.gov This indicates that while the ring can be formed under basic catalysis, harsh basic conditions may promote its degradation. The stability of the ligand N-(5,6-dihydro-4H-1,3-thiazin-2-yl)benzamide has been studied in various solutions, suggesting that the integrity of the ring is a consideration for its potential applications. researchgate.net

Computational and Theoretical Investigations of 2 Phenyl 5,6 Dihydro 4h 1,3 Thiazine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT allows for the calculation of various electronic properties and reactivity descriptors that are crucial for understanding the chemical nature of a molecule.

For thiazine (B8601807) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are employed to optimize the molecular geometry and compute key parameters. researchgate.net These studies help in identifying the most stable conformation and understanding the distribution of electrons within the molecule.

Key electronic properties and global reactivity descriptors that can be derived from DFT calculations include:

Total Energy: Indicates the stability of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for determining electronic behavior and reactivity.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO). A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a molecule when it accepts electrons from the environment.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are key to predicting sites of chemical reactions. For the 1,3-thiazine ring system, DFT studies have shown that the nitrogen and sulfur heteroatoms significantly influence the electronic landscape, often designating them as key sites for interaction. researchgate.net

Table 1: Representative Global Reactivity Descriptors for a Thiazine System (Illustrative Data)

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--6.25
LUMO EnergyELUMO--1.10
Energy GapΔEELUMO - EHOMO5.15
Electronegativityχ-(ELUMO + EHOMO)/23.675
Chemical Hardnessη(ELUMO - EHOMO)/22.575
Electrophilicity Indexωχ²/2η2.62

Note: The values in this table are illustrative, based on typical findings for related heterocyclic systems, to demonstrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the HOMO and LUMO to explain and predict the outcome of chemical reactions. ufla.br The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is the most significant factor in determining reaction feasibility and pathways.

The energy and localization of the HOMO and LUMO in 2-phenyl-5,6-dihydro-4H-1,3-thiazine dictate its reactivity profile:

HOMO: The HOMO is typically localized on the more electron-rich parts of the molecule. In the 1,3-thiazine scaffold, this often involves the sulfur and nitrogen atoms, as well as the π-system of the phenyl ring. The location of the HOMO indicates the sites most susceptible to attack by electrophiles.

LUMO: The LUMO is localized on the electron-deficient regions. The imine (C=N) bond within the dihydrothiazine ring is a likely site for the LUMO, making it susceptible to attack by nucleophiles.

HOMO-LUMO Gap: As determined by DFT, the energy gap between these orbitals is a critical predictor of reactivity. A small gap facilitates electron promotion and indicates higher reactivity. For instance, in reactions with nucleophiles, a smaller HOMO(nucleophile)-LUMO(electrophile) energy gap corresponds to a more favorable interaction and a faster reaction rate. mdpi.com

FMO analysis can predict the regioselectivity and stereoselectivity of various reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions. By examining the orbital coefficients and symmetry of the frontier orbitals, chemists can rationalize why certain products are formed preferentially over others.

Computational Modeling of Tautomeric Equilibria and Energetic Landscapes

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a crucial consideration for heterocyclic compounds. For this compound, the most relevant equilibrium is the imine-enamine tautomerism. The imine form contains a carbon-nitrogen double bond (C=N) within the ring, while the enamine form features a carbon-carbon double bond adjacent to the nitrogen atom.

Computational modeling, primarily using DFT methods, is an indispensable tool for studying these equilibria. orientjchem.org The process involves:

Geometry Optimization: The structures of both the imine and enamine tautomers are computationally modeled and their geometries are optimized to find the lowest energy conformation for each.

Energy Calculation: The relative electronic energies and Gibbs free energies of the optimized tautomers are calculated. The tautomer with the lower energy is predicted to be the more stable and thus the major form at equilibrium. bohrium.com

Transition State Search: The structure and energy of the transition state connecting the two tautomers are calculated. This transition state typically involves the migration of a proton.

Energetic Landscape Mapping: The energy of the transition state determines the activation energy barrier for the tautomeric interconversion. A high energy barrier suggests a slow interconversion, potentially allowing for the isolation of individual tautomers, whereas a low barrier indicates a rapid equilibrium.

Solvent effects are often included in these calculations (e.g., using the Polarizable Continuum Model, PCM), as the polarity of the solvent can significantly influence the relative stability of tautomers and the height of the activation barrier. orientjchem.org

Table 2: Hypothetical Energetic Landscape for Imine-Enamine Tautomerism of this compound

SpeciesRelative Gibbs Free Energy (kcal/mol)
Imine Tautomer0.00 (Reference)
Enamine Tautomer+3.5
Transition State+25.8

Note: This table is hypothetical and for illustrative purposes. It demonstrates how computational results would be presented to show that the imine form is more stable and that a significant energy barrier exists for the interconversion.

In Silico Approaches: Molecular Docking and Drug Design Principles in 1,3-Thiazine Research

In silico techniques, particularly molecular docking, are central to modern drug design and play a crucial role in evaluating the therapeutic potential of compound classes like 1,3-thiazines. nih.gov Molecular docking predicts the preferred orientation of one molecule (a ligand, such as a 1,3-thiazine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme target) to form a stable complex. actascientific.com

The process is guided by the following principles:

Target Identification: A biologically relevant protein target, such as an enzyme critical to a pathogen's survival, is identified. For example, 1,3-thiazine derivatives have been studied as potential antimicrobial agents by targeting enzymes like E. coli Glucosamine-6-P Synthase. actascientific.com

Docking Simulation: The 3D structure of the 1,3-thiazine derivative is placed into the binding site of the protein target using specialized software. The program then explores various possible binding poses and conformations of the ligand within the binding site.

Scoring and Analysis: Each binding pose is assigned a score, typically representing the binding energy or affinity (e.g., in kcal/mol). A more negative score indicates a more stable complex and stronger binding. The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

These studies allow researchers to build Structure-Activity Relationships (SAR), understanding how modifications to the 1,3-thiazine scaffold (e.g., changing substituents on the phenyl ring) affect binding affinity. This knowledge guides the rational design of new, more potent analogues with improved efficacy and selectivity, accelerating the drug discovery process long before synthesis is attempted. nih.gov

Table 3: Representative Molecular Docking Results for a 1,3-Thiazine Derivative

Protein TargetLigandBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
E. coli Glucosamine-6-P Synthase1,3-Thiazine Derivative-7.8GLN 348, SER 349Hydrogen Bond
(PDB ID: 4AMV)VAL 399Hydrophobic

Note: This table is based on findings for general 1,3-thiazine derivatives to illustrate the type of data generated from molecular docking studies. actascientific.com

Pharmacological Potential and Mechanistic Insights of Dihydro 1,3 Thiazine Derivatives

The 1,3-Thiazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazine ring system is recognized as a "privileged structure" in the field of medicinal chemistry. saudijournals.commdpi.com This designation is attributed to its versatile six-membered heterocyclic framework containing both sulfur and nitrogen atoms, which serves as a foundational core for a wide array of pharmacologically active molecules. saudijournals.comnih.govresearchgate.net The presence of these heteroatoms provides unique structural and electronic properties, allowing for diverse chemical modifications and interactions with various biological targets. nih.gov This structural versatility has enabled the development of 1,3-thiazine derivatives that exhibit a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects. saudijournals.comresearchgate.netamazonaws.com The N-C-S linkage within the scaffold is considered a key component contributing to its biological potential. actascientific.comresearchgate.net The ability of this single molecular framework to yield compounds with multiple biological activities underscores its importance and continued exploration in drug discovery. nih.govnaturalspublishing.com

Antimicrobial and Antimycobacterial Activities

The 1,3-thiazine nucleus is a core component of various compounds demonstrating significant antimicrobial properties. actascientific.com Its presence in the cephalosporin (B10832234) class of antibiotics highlights its established role in antibacterial therapy. actascientific.comnaturalspublishing.com Derivatives of 5,6-dihydro-4H-1,3-thiazine, in particular, have been the subject of extensive research, revealing a broad spectrum of activity against bacteria, fungi, and mycobacteria. nih.govactascientific.compharmacophorejournal.com

Dihydro-1,3-thiazine derivatives have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.govactascientific.com Studies have shown that modifications to the scaffold, such as the introduction of different substituent groups, can significantly influence the potency and spectrum of antibacterial activity. saudijournals.comnaturalspublishing.com For instance, certain 1,3-thiazines disubstituted with phenyl rings have shown good antimicrobial activity. saudijournals.com The incorporation of a thiazolidin-4-one moiety has also been found to contribute significantly to the antibacterial effects of these compounds. saudijournals.com Research has identified activity against pathogenic species such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. actascientific.comdergipark.org.tr The presence of electron-donating groups, like hydroxyl and methoxy (B1213986) groups on the phenyl rings, has been reported to enhance the antimicrobial activity of certain 1,3-thiazine derivatives. actascientific.com

Table 1: Antibacterial Activity of Dihydro-1,3-Thiazine Derivatives

Derivative ClassTarget BacteriaObserved Activity
3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivativesGram-positive and Gram-negative organismsGood antibacterial activity. saudijournals.com
4-(2-hydroxy-3,5-dichlorophenyl)-6-(ethyl)-2-iminophenyl-1,3-thiazine derivativesStreptococcus aureus, S. subtilis, E. coli, P. aeruginosaIn vitro antimicrobial activity reported. actascientific.com
6-[4-substitutephenyl]-4-phenyl-6H-1,3-thiazine-2-amines with electron-donating groups (-OH, -OCH3)Various bacteriaEnhanced antimicrobial activity. actascientific.com
2-Substituted N-acylphenothiazinesVarious bacteriaDemonstrated antimicrobial activity. nih.gov
4-hydroxy-N′-(benzylidene)-2H-benzo[e] saudijournals.comnanobioletters.com thiazine-3-carbohydrazide 1,1-dioxidesVarious bacteriaPossess antibacterial and radical scavenging activities. nih.govactascientific.com

In addition to their antibacterial effects, dihydro-1,3-thiazine derivatives have been investigated for their antifungal potential. amazonaws.comactascientific.com Research has demonstrated their activity against various fungal strains, including pathogenic species like Fusarium oxysporum and Aspergillus fumigatus. actascientific.com The introduction of specific chemical moieties, such as a morpholine (B109124) ring, into the 1,3-thiazine structure has been shown to yield compounds with substantial antifungal activity against fungi like Rhizopus and M. gypseum. actascientific.com While the precise mechanisms are still under investigation, it is believed that these compounds may interfere with fungal cell membrane integrity or other essential cellular processes. nih.gov Some studies suggest that the antifungal activity of thiazine (B8601807) derivatives may be related to the presence of a fold along the nitrogen-sulfur axis in their structure. ijprajournal.com

Table 2: Antifungal Activity of Dihydro-1,3-Thiazine Derivatives

Derivative ClassTarget FungiObserved Activity
1,3-thiazine derivatives with an acridine (B1665455) ringFusarium oxysporum, Aspergillus fumigatusExhibited antifungal activity. actascientific.com
4-(4-morpholinophenyl)-6-aryl-1,3- thiazin-2-aminesRhizopus, M. gyseumShowed substantial antifungal activity. actascientific.com
5,6-dihydro-3-(substituted phenyl) saudijournals.comnih.govresearchgate.netthiadiazine-7-one derivativesCandida albicans, Aspergillus nigerGood activity compared to Fluconazole standard. Some compounds showed a MIC of 06.25 µg/ml.
3-phenyl-2H-benzo saudijournals.comresearchgate.netthiazine derivativesC. albicans, A. fumigatus, T. mentagrophytesDisplayed potential in vitro antifungal activity, with some compounds showing MICs as low as 16 µg/mL. ijprajournal.com

A significant area of research for dihydro-1,3-thiazine derivatives is their potential as antitubercular agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net The emergence of multi-drug-resistant strains of M. tuberculosis has created an urgent need for new therapeutic agents. saudijournals.comresearchgate.net Several studies have synthesized and evaluated 5,6-dihydro-4H-1,3-thiazine analogues, with many demonstrating promising inhibitory activity against M. tuberculosis H37Rv. nih.govactascientific.com These compounds have shown efficacy at microgram concentrations, indicating their potential for development into potent antitubercular drugs. nih.gov The (+)-trans-3,4-dimethyl-2-phenyltetrahydro-1,4-thiazine derivative, for example, has been specifically reported to have antimicrobial activity against Mycobacterium tuberculosis. researchgate.net

Table 3: Antimycobacterial Activity of Dihydro-1,3-Thiazine Derivatives

Derivative ClassTarget MycobacteriaObserved Activity
5,6-dihydro-4H-1,3-thiazine analoguesMycobacterium tuberculosis H37RvSeveral compounds showed inhibitory activity. nih.govactascientific.com
(+)-trans-3,4-dimethyl-2-phenyltetrahydro-1,4-thiazineMycobacterium tuberculosisAntimicrobial activity reported. researchgate.net
Ethyl 6-(4-chlorobenzoyl)-1,1-dioxo-3,5-diaryl derivatives of 1,4-thiazinane-2-carboxylatesHighly resistant Mycobacterium speciesHighly active against drug-resistant species. nih.gov

Anti-Inflammatory and Analgesic Properties

Derivatives of the 1,3-thiazine scaffold have been widely reported to possess both anti-inflammatory and analgesic properties. saudijournals.comnih.govamazonaws.com Various synthesized analogues have demonstrated significant anti-inflammatory activity in established experimental models, such as carrageenan and serotonin-induced edema. saudijournals.comnih.gov The analgesic effects of these compounds often correlate with their anti-inflammatory capabilities and have been confirmed in tests like the acetic acid-induced writhing test. saudijournals.com Certain derivatives, particularly those incorporating a triazole moiety, have shown remarkable anti-inflammatory activity. saudijournals.com For example, compounds with chloro, nitro, and naphthyl side chains were found to be particularly effective. saudijournals.com Furthermore, 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivatives have been identified as cannabinoid receptor agonists (CB1 and CB2), which is a known mechanism for analgesic activity. nih.govactascientific.com

Table 4: Anti-inflammatory and Analgesic Activity of Dihydro-1,3-Thiazine Derivatives

Derivative ClassActivity TypeExperimental Model / MechanismObserved Effect
1,3-thiazinones with a triazole moietyAnti-inflammatoryCarrageenan and serotonin-induced edemaRemarkable activity, especially with chloro, nitro, and naphthyl side chains. saudijournals.com
1,3-thiazinones with a triazole moietyAnalgesicAcetic acid-induced writhing testActivity correlated with their anti-inflammatory effects. saudijournals.com
2-arylimino-5,6-dihydro-4H-1,3-thiazine derivativesAnalgesicCannabinoid receptor (CB1 and CB2) agonismFound to have analgesic properties. nih.govactascientific.com
2-substituted guanidino-4-(2'-amino-5'-aryl)mercapto-6-phenyl-1,3-thiazinesAnalgesic, Anti-inflammatoryNot specifiedGood to excellent activity comparable to indomethacin (B1671933) and aspirin. nanobioletters.com

Neuroprotective and Central Nervous System (CNS) Activities

The pharmacological potential of the 1,3-thiazine scaffold extends to the central nervous system (CNS). researchgate.net Certain derivatives have been investigated for their neuroprotective and other CNS-related activities. researchgate.net For instance, spiro analogues of 2-amino-5,6-dihydro-4H-1,3-thiazine have been identified as neuroprotective agents that are capable of blocking glutamate-induced calcium ion uptake in the brain cortex. saudijournals.commdpi.com This mechanism is significant as excessive calcium influx is a key factor in neuronal damage in various neurodegenerative conditions. Additionally, other 1,3-thiazine derivatives containing a naphthyl ring have been evaluated for anticonvulsant activity using the pentylenetetrazole-induced seizures test, where they demonstrated good efficacy. saudijournals.com In these studies, the 1,3-thiazine compounds were found to be more potent than their chalcone (B49325) precursors, with the highest activity observed in a compound containing a 4-fluorophenyl substituent. saudijournals.com

Table 5: Neuroprotective and CNS Activities of Dihydro-1,3-Thiazine Derivatives

Derivative ClassActivity TypeMechanism / Experimental ModelObserved Effect
Spiro analogues of 2-amino-5,6-dihydro-4H-1,3-thiazineNeuroprotectiveBlockade of glutamate-induced calcium ion uptakeCapable of blocking Ca2+ uptake into the brain cortex. saudijournals.commdpi.com
1,3-thiazine derivatives with a naphthyl ringAnticonvulsantPentylenetetrazole-induced seizures testShowed good anticonvulsant activity. saudijournals.com
1,3-thiazine with a 4-fluorophenyl substituentAnticonvulsantPentylenetetrazole-induced seizures testHighest anticonvulsant activity within the tested series. saudijournals.com

Other Reported Biological Activities (e.g., Nitric Oxide Synthase Inhibition, BACE1 Inhibition)

Beyond their more frequently cited pharmacological roles, dihydro-1,3-thiazine derivatives have been investigated for their potential to modulate specific enzymes implicated in a range of pathologies, notably Nitric Oxide Synthase (NOS) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). nih.govmdpi.com While NO is essential for various physiological processes, its overproduction, particularly by the inducible isoform (iNOS), is linked to the pathophysiology of inflammatory diseases. nih.govnih.gov Consequently, selective iNOS inhibitors are of significant therapeutic interest.

The dihydro-1,3-thiazine scaffold has proven to be a promising starting point for the development of potent NOS inhibitors. A key example is 2-Amino-5,6-dihydro-4H-1,3-thiazine (ADT), which has been identified as a potent and competitive inhibitor of human inducible nitric oxide synthase (iNOS). nih.gov Mechanistic studies have shown that ADT acts as a competitive inhibitor with respect to the natural substrate, L-arginine, exhibiting a Ki value of 22.6 ± 1.9 nM. nih.gov Its interaction with the enzyme is believed to be similar to that of L-arginine, but it engages with the heme prosthetic group differently. nih.gov

Building upon this foundational structure, researchers have synthesized and evaluated various derivatives. The 2-N-acylamino-5,6-dihydro-4H-1,3-thiazine series, for instance, has also demonstrated notable iNOS-inhibiting activity in both in vitro and in vivo models. researchgate.netexaly.com Studies on compounds such as 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide have confirmed their potent inhibitory effects on mammalian NO synthases. researchgate.netresearchgate.net

BACE1 Inhibition

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is a primary therapeutic target in the development of treatments for Alzheimer's disease. nih.gov This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides that accumulate as plaques in the brains of Alzheimer's patients. nih.gov

The 1,3-thiazine scaffold has emerged as a viable framework for designing BACE1 inhibitors. researchgate.net Research has led to the discovery of bicyclic thiazine derivatives, such as furo[2,3-d] nih.govresearchgate.netthiazinamines, as potent BACE1 inhibitors. nih.govnih.gov X-ray crystallography of a representative compound from this series co-crystallized with the BACE1 active site revealed key mechanistic insights into its inhibitory action. nih.gov The binding is primarily driven by interactions between the inhibitor and the catalytic aspartate dyad (Asp32 and Asp228) characteristic of aspartyl proteases. nih.gov Furthermore, a biaryl amide portion of the inhibitor engages with the S1 and S3 pockets of the enzyme's active site, contributing to its affinity and inhibitory potential. nih.gov

Structure-Activity Relationship (SAR) Studies for Dihydro-1,3-Thiazine Derivatives

The biological activity of dihydro-1,3-thiazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various biological targets.

For iNOS inhibition , SAR studies on the related 2-aminothiazole (B372263) scaffold have provided valuable insights that can inform the design of dihydro-1,3-thiazine inhibitors. These studies revealed that the introduction of appropriately sized substituents at the 4- and 5-positions of the ring can enhance inhibitory activity and selectivity for iNOS over other isoforms. nih.gov Conversely, the incorporation of bulky or hydrophilic substituents at any position on the ring was found to significantly decrease or completely abolish NOS inhibitory activity. nih.gov

In the context of BACE1 inhibition , SAR studies of the furo[2,3-d] nih.govresearchgate.netthiazinamine series have highlighted the importance of specific structural features for effective binding. nih.gov The integrity of the furo[2,3-d]thiazine core is critical as it serves as a bioisostere for other known inhibitor scaffolds. The engagement of the biaryl amide substituent with the S1 and S3 pockets of the BACE1 active site is a key determinant of potency. nih.gov Modifications to this biaryl moiety to optimize interactions within these pockets are a primary focus of lead optimization efforts.

Broader SAR studies on 1,3-thiazine derivatives for other biological activities further underscore the chemical tractability of this scaffold. For example, in a series of anticonvulsant agents, compounds containing a 3,4,5-trimethoxyphenyl substituent on the thiazine moiety were found to be particularly potent. researchgate.net For antimicrobial activity, it has been noted that compounds featuring electron-withdrawing substituents, often in combination with lipophilic groups like methoxyl or isopropyl, exhibit enhanced potency. researchgate.net These findings collectively demonstrate that systematic modification of the dihydro-1,3-thiazine core allows for the fine-tuning of its pharmacological properties, making it an attractive scaffold in medicinal chemistry.

Table of Inhibitory Activities

CompoundTargetActivityReference
2-Amino-5,6-dihydro-4H-1,3-thiazine (ADT)Human inducible Nitric Oxide Synthase (iNOS)Ki = 22.6 ± 1.9 nM nih.gov
2-N-Acylamino-5,6-dihydro-4H-1,3-thiazine derivativesinducible Nitric Oxide Synthase (iNOS)Demonstrated in vitro and in vivo inhibition researchgate.net
Furo[2,3-d] nih.govresearchgate.netthiazinamine derivativesBeta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)Potent inhibition nih.gov

Table of Structure-Activity Relationship (SAR) Insights

Target/ActivityFavorable Substituents/FeaturesUnfavorable Substituents/FeaturesReference
iNOS InhibitionAppropriately-sized substituents at C4 and C5 positionsBulky or hydrophilic groups at any position nih.gov
BACE1 InhibitionBiaryl amide engaging S1 and S3 pockets; Furo[2,3-d]thiazine coreN/A nih.gov
Anticonvulsant Activity3,4,5-trimethoxyphenyl groupN/A researchgate.net
Antimicrobial ActivityElectron-withdrawing groups; Lipophilic methoxyl and isopropyl groupsN/A researchgate.net

Advanced Applications and Future Research Directions

Dihydro-1,3-Thiazines as Synthetic Intermediates and Precursors in Complex Molecule Synthesis

The 1,3-thiazine framework is a valuable synthon for the construction of elaborate molecular architectures. Its utility as a reaction intermediate is well-documented, largely owing to the reactive N-C-S linkage within the six-membered ring. pharmacophorejournal.com This structural feature allows for a variety of chemical transformations, including ring-opening, ring-expansion, and functional group interconversions, making it a versatile precursor for other heterocyclic systems.

One of the most notable examples of the 1,3-thiazine core in complex molecule synthesis is its foundational role in the structure of cephalosporin (B10832234) antibiotics. actascientific.comjocpr.com Although not a direct precursor in the fermentation-based production of natural cephalosporins, the dihydro-1,3-thiazine ring is a key component of the cephem nucleus, which is central to the antibacterial activity of this class of drugs. Synthetic chemists have long utilized reactions that form this ring system to create novel semi-synthetic cephalosporin analogues with improved properties.

Furthermore, dihydro-1,3-thiazines serve as precursors for creating fused heterocyclic systems. For example, they can be used to synthesize pyrimido[2,1-b] pharmacophorejournal.comnih.govthiazine (B8601807) derivatives through cyclization reactions, leading to compounds with distinct biological profiles. nih.gov The strategic placement of functional groups on the dihydro-1,3-thiazine ring allows chemists to direct subsequent reactions, building molecular complexity in a controlled manner. Their role as intermediates is crucial in generating libraries of diverse compounds for high-throughput screening in drug discovery programs. pharmacophorejournal.com

Rational Design and Synthesis of Novel Dihydro-1,3-Thiazine Derivatives with Enhanced Biological Profiles

The development of new dihydro-1,3-thiazine derivatives is increasingly driven by rational design principles, employing computational chemistry to predict and optimize biological activity before synthesis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in this modern approach. For instance, computational studies have been successfully used to design 1,3-thiazine derivatives as potent inhibitors of influenza neuraminidase (H1N1), identifying key structural features necessary for high binding affinity to the enzyme's active site. nih.gov These in silico methods provide crucial guidelines for designing novel inhibitors with potentially improved potency. nih.gov

Synthetic efforts have validated these design strategies, leading to novel derivatives with significantly enhanced biological activities. Research has shown that specific structural modifications can predictably alter the therapeutic properties of the dihydro-1,3-thiazine scaffold.

Table 1: Structure-Activity Relationships in Dihydro-1,3-Thiazine Derivatives

Structural Modification Target/Activity Resulting Enhancement Reference(s)
Introduction of electron-donating groups (e.g., -OH, -OCH₃) Antimicrobial Enhanced activity against various bacterial and fungal strains. actascientific.com
Addition of a morpholine (B109124) ring Antibacterial/Antifungal Substantial activity against V. cholerae and various fungi. actascientific.com
Arylimino group at the 2-position Cannabinoid Receptors (CB1/CB2) Development of potent and orally bioavailable analgesic agents. nih.gov
Fusion with a thiazolidin-4-one moiety Antibacterial Good activity against several Gram-positive and Gram-negative organisms. saudijournals.com
Naphthyl ring substitution Anticonvulsant Good anticonvulsant activity in pentylenetetrazole-induced seizure models. saudijournals.com

These examples underscore a clear trend: the dihydro-1,3-thiazine core is a highly adaptable scaffold. By systematically modifying its substituents, researchers can fine-tune its interaction with biological targets, leading to the creation of derivatives with superior efficacy and specificity for applications ranging from anti-infectives to central nervous system agents. nih.govsaudijournals.com

Methodological Advancements and Innovations in Dihydro-1,3-Thiazine Research

The synthesis of the 5,6-dihydro-4H-1,3-thiazine ring has been the subject of considerable research, leading to significant methodological advancements that prioritize efficiency, sustainability, and molecular diversity. While traditional methods often rely on simple condensation reactions, recent innovations have introduced more sophisticated and environmentally benign strategies. pharmacophorejournal.com

Green chemistry principles are increasingly being applied to the synthesis of these heterocycles. nih.gov Notable advancements include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.gov

Ultrasonic Irradiation: The use of ultrasound provides the necessary activation energy for reactions at lower temperatures, offering a more energy-efficient synthetic route. nih.gov

Multi-Component Reactions (MCRs): One-pot reactions involving three or more starting materials have been developed to construct the thiazine ring in a single step. These MCRs, often catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) in green solvents like polyethylene (B3416737) glycol (PEG), enhance efficiency by minimizing intermediate purification steps and reducing solvent waste. nih.gov

A particularly innovative approach is the development of a cascade C–S coupling reaction. nih.govmdpi.com This methodology enables the efficient construction of the 5,6-dihydro-4H-1,3-thiazine scaffold through sequential intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions. nih.gov This strategy is highly reliable, proceeds under benign conditions, and allows for the rapid generation of structurally diverse 2-mercapto dihydrothiazines. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Dihydro-1,3-Thiazines

Method Key Features Advantages
Traditional Condensation Stepwise reaction of chalcones with thiourea (B124793). Well-established, simple procedure.
Microwave-Assisted Synthesis Use of microwave irradiation for heating. Rapid reaction times, higher yields, improved purity. nih.gov
Multi-Component Reactions One-pot synthesis from three or more reactants. High atom economy, operational simplicity, reduced waste. nih.gov

| Cascade "Click" Reactions | Sequential C-S bond formation via thiol chemistry. | Rapid, high reliability, easy purification, benign conditions. nih.govmdpi.com |

These methodological advancements not only facilitate the synthesis of known dihydro-1,3-thiazine compounds but also open avenues for creating novel and more complex derivatives that were previously difficult to access.

Interdisciplinary Research Integrating Dihydro-1,3-Thiazine Chemistry with Materials Science and Chemical Biology

The unique properties of the dihydro-1,3-thiazine scaffold are paving the way for its integration into interdisciplinary research fields beyond traditional medicinal chemistry.

In chemical biology , dihydro-1,3-thiazine derivatives are being developed as molecular probes to investigate complex biological systems. Their ability to be tailored to interact with specific biological targets makes them excellent tools for studying enzyme function and receptor signaling. For example, the development of selective cannabinoid receptor agonists based on the 2-arylimino-5,6-dihydro-4H-1,3-thiazine structure provides chemical tools to explore the endocannabinoid system's role in pain and inflammation. nih.gov Similarly, rationally designed enzyme inhibitors, such as those targeting influenza neuraminidase, help elucidate the mechanisms of viral replication. nih.gov

The intersection with materials science is an emerging but promising area. While more established for the structurally related dihydro pharmacophorejournal.comnih.govoxazines, which are used as monomers for polybenzoxazine thermosetting resins, the potential for dihydro-1,3-thiazines in polymer and materials chemistry is being explored. researchgate.net The presence of sulfur and nitrogen atoms could impart unique properties to polymers, such as enhanced thermal stability, refractive index, or metal-coordinating capabilities. Future research may focus on incorporating the dihydro-1,3-thiazine unit into polymer backbones or as functional pendant groups to create novel materials for electronics, coatings, or advanced manufacturing.

This cross-pollination of disciplines is expected to uncover new applications for this versatile heterocyclic system, expanding its utility from therapeutic agents to functional materials and sophisticated biological tools.

Q & A

Basic: What are the most reliable synthetic routes for 2-phenyl-5,6-dihydro-4H-1,3-thiazine, and how do reaction conditions influence product purity?

Answer:
The compound can be synthesized via cyclocondensation reactions. For example, reacting phenyl isothiocyanate with 3-aminopropanol-1 in tetrahydrofuran (THF) at 15–20°C yields 1-(3-hydroxypropyl)-3-phenylthiourea, a precursor. Subsequent cyclization under controlled conditions (e.g., acid catalysis or thermal activation) forms the thiazine ring. Reaction temperature and solvent choice are critical: lower temperatures (e.g., 15°C) reduce side reactions, while THF ensures solubility of intermediates. Recrystallization from aqueous ethanol (50%) achieves >90% purity . Alternative methods include Diels-Alder reactions with methyl acrylate, where thermodynamic parameters (e.g., 55°C) favor 4 + 2 cyclocondensation .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound and its tautomers?

Answer:

  • UV-Vis : Detects conjugation patterns (e.g., amidine groups absorb at ~250–300 nm).
  • FTIR : Identifies functional groups (e.g., C=S stretching at 1441 cm⁻¹, NH/OH bands at 3100–3400 cm⁻¹).
  • NMR : ¹H NMR distinguishes tautomers: amino tautomers show NH proton signals (δ 7–8 ppm), while imino forms lack these but display deshielded C-H protons (δ 4–5 ppm). ¹³C NMR resolves ring carbons (e.g., thiazine C2 at ~160 ppm). CDCl₃ is preferred for NMR due to minimal solvent interference .

Advanced: How can researchers resolve contradictions in tautomeric assignments of this compound derivatives?

Answer:
Misassignment often arises from overlapping spectral signals. A combined approach is recommended:

  • Variable Temperature NMR : Observes proton exchange dynamics (e.g., NH signals broaden at higher temps if tautomerism is rapid).
  • X-ray Crystallography : Provides definitive structural confirmation by locating hydrogen atoms.
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-311++G**) predict relative stability of tautomers and simulate spectra for comparison .

Advanced: What methodologies are used to evaluate the pharmacological potential of this compound derivatives?

Answer:

  • Radiation Protection Studies : Administer derivatives (e.g., 2-ADT, 2-AADT) to irradiated mice. Assess 30-day survival rates, hematopoietic recovery (via blood cell counts), and intestinal crypt-villus integrity (histopathology). Measure antioxidant markers (e.g., SOD, GPx) and DNA damage (comet assay) .
  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity .

Advanced: How do structural modifications of this compound impact its biological activity?

Answer:

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase NO synthase inhibition, while halogenation (e.g., Cl) enhances antifungal activity.
  • Ring Expansion : Adding a pyrimidine ring (e.g., 3,4-dihydro-2H,6H-pyrimido-thiazines) improves CNS penetration for sedative applications .
  • Pro-Drug Design : Acetylation of the amino group (e.g., 2-AADT) enhances bioavailability and reduces toxicity .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification : Recrystallization efficiency drops at larger scales; switch to column chromatography (silica gel, ethyl acetate/hexane).
  • Side Reactions : Optimize stoichiometry (e.g., 1:1 molar ratio of phenyl isothiocyanate to aminopropanol) to minimize dimerization.
  • Safety : Handle thiourea intermediates in fume hoods due to sulfur byproducts .

Advanced: How can computational tools aid in the design of novel this compound derivatives?

Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., NO synthase, bacterial topoisomerase IV) using AutoDock Vina.
  • QSAR Models : Correlate substituent electronegativity with antibacterial IC₅₀ values.
  • ADMET Prediction : Use SwissADME to optimize logP (aim for 1–3) and reduce hepatotoxicity risks .

Basic: What are the industrial safety considerations for handling this compound derivatives?

Answer:

  • Toxicity : Derivatives like xylazine hydrochloride (LD₅₀: 8 mg/kg in mammals) require PPE (gloves, goggles) and proper ventilation.
  • Storage : Keep in amber vials at 4°C to prevent photodegradation.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.